4-{[(2Z)-3-(1,3-benzodioxol-5-yl)-2-{[(2-methoxyphenyl)carbonyl]amino}prop-2-enoyl]amino}butanoic acid
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Overview
Description
4-[(2Z)-3-(2H-1,3-Benzodioxol-5-yl)-2-[(2-methoxyphenyl)formamido]prop-2-enamido]butanoic acid is a complex organic compound that features a benzodioxole ring, a methoxyphenyl group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2Z)-3-(2H-1,3-benzodioxol-5-yl)-2-[(2-methoxyphenyl)formamido]prop-2-enamido]butanoic acid typically involves multiple steps. One common method includes the Claisen-Schmidt condensation reaction, which is used to form the core structure of the compound. This reaction involves the condensation of an aldehyde and a ketone in the presence of a base such as potassium hydroxide (KOH) in ethanol under ultrasonic irradiation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(2Z)-3-(2H-1,3-benzodioxol-5-yl)-2-[(2-methoxyphenyl)formamido]prop-2-enamido]butanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to produce alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as halides or amines replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halides or amines in the presence of a suitable catalyst or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[(2Z)-3-(2H-1,3-benzodioxol-5-yl)-2-[(2-methoxyphenyl)formamido]prop-2-enamido]butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-[(2Z)-3-(2H-1,3-benzodioxol-5-yl)-2-[(2-methoxyphenyl)formamido]prop-2-enamido]butanoic acid involves its interaction with specific molecular targets and pathways. The benzodioxole ring and methoxyphenyl group are known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
(2Z)-3-(1,3-Benzodioxol-5-yl)acrylaldehyde: Shares the benzodioxole ring structure but differs in the presence of an aldehyde group instead of the butanoic acid moiety.
N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide: Contains a similar benzodioxole ring but has a quinoline moiety instead of the methoxyphenyl group.
Uniqueness
4-[(2Z)-3-(2H-1,3-benzodioxol-5-yl)-2-[(2-methoxyphenyl)formamido]prop-2-enamido]butanoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical reactivity and potential therapeutic applications, setting it apart from similar compounds.
Properties
Molecular Formula |
C22H22N2O7 |
---|---|
Molecular Weight |
426.4 g/mol |
IUPAC Name |
4-[[(Z)-3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]prop-2-enoyl]amino]butanoic acid |
InChI |
InChI=1S/C22H22N2O7/c1-29-17-6-3-2-5-15(17)21(27)24-16(22(28)23-10-4-7-20(25)26)11-14-8-9-18-19(12-14)31-13-30-18/h2-3,5-6,8-9,11-12H,4,7,10,13H2,1H3,(H,23,28)(H,24,27)(H,25,26)/b16-11- |
InChI Key |
VWYXRMOVKHQPQH-WJDWOHSUSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)N/C(=C\C2=CC3=C(C=C2)OCO3)/C(=O)NCCCC(=O)O |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(=CC2=CC3=C(C=C2)OCO3)C(=O)NCCCC(=O)O |
Origin of Product |
United States |
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